Isovitexin

説明

特性

IUPAC Name |

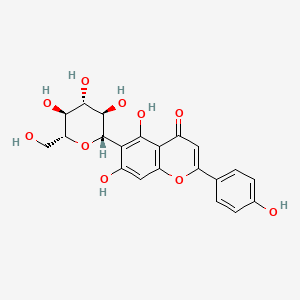

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952152 | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-85-4 | |

| Record name | Isovitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoavroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Isolation of Isovitexin: A Technical Guide for Researchers

Abstract

Isovitexin (B1672635), a C-glycosylflavone of apigenin (B1666066), is a naturally occurring phytochemical with a growing body of research highlighting its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its prevalence in various plant species, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound (Apigenin-6-C-glucoside) is a flavonoid found in a variety of plants, where it plays a role in pigmentation and defense mechanisms.[1][2] Its unique C-glycosidic bond, which links the glucose moiety to the apigenin backbone, confers greater stability compared to O-glycosides, contributing to its bioavailability and pharmacological activity.[3] The therapeutic potential of this compound is attributed to its ability to modulate key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[3][4] This guide aims to provide a comprehensive technical resource on the natural sourcing, quantification, and isolation of this promising bioactive compound.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom. The following table summarizes some of the primary natural sources, with many belonging to the Fabaceae, Poaceae, and Rosaceae families.

| Plant Family | Species Name | Common Name | Plant Part(s) |

| Passifloraceae | Passiflora incarnata | Passionflower | Leaves, Stems |

| Poaceae | Bambusa spp. | Bamboo | Leaves |

| Rosaceae | Crataegus spp. | Hawthorn | Leaves, Flowers, Berries |

| Fabaceae | Vigna radiata | Mung Bean | Seeds, Sprouts |

| Polygonaceae | Fagopyrum esculentum | Buckwheat | Sprouts, Grains |

| Fabaceae | Lespedeza cuneata | Chinese Bushclover | Aerial Parts |

| Moraceae | Ficus deltoidea | Mas Cotek | Leaves |

| Fabaceae | Cajanus cajan | Pigeon Pea | Leaves |

| Verbenaceae | Vitex negundo | Chinese Chaste Tree | Herbs |

| Caryophyllaceae | Silene aprica | - | Aerial parts |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific part of the plant analyzed. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

| Plant Source | Plant Part | This compound Content (mg/g dry weight unless specified) | Reference |

| Fagopyrum esculentum (Buckwheat) Sprouts | Sprouts | 5.579 mg/kg | |

| Fagopyrum esculentum (Buckwheat) | Grains | 0.02792 - 0.04793 mg/g | [5] |

| Bambusa spp. (Bamboo) | Leaves | 0 - 0.31 mg/g | [6][7] |

| Lespedeza cuneata | Aerial Parts | 0.494 mg/g | [8] |

| Crotalaria sessiliflora | - | 236.9 µg/g | [9] |

| Ficus deltoidea | Leaves | 0.136 %w/w (aqueous extract) | [5] |

| Mung Bean | Seed Coat | High concentration (specific value not provided) | [4] |

Experimental Protocols

Extraction of this compound from Plant Material

This section details two common methods for extracting this compound from plant sources: Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE).

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction.

Materials and Equipment:

-

Dried, powdered plant material

-

Extraction solvent (e.g., 70% Ethanol)

-

Microwave extraction system

-

Filter paper and funnel

-

Rotary evaporator

Protocol:

-

Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

-

Extraction: Place the sample in a microwave extraction vessel. Add 200 mL of 70% ethanol.

-

Microwave Parameters: Set the microwave power (e.g., 500 W), temperature (e.g., 70°C), and extraction time (e.g., 10 minutes). These parameters may need optimization depending on the plant material.

-

Filtration: After extraction and cooling, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

UAE employs high-frequency sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration.

Materials and Equipment:

-

Dried, powdered plant material

-

Extraction solvent (e.g., 70% Ethanol)

-

Ultrasonic bath or probe sonicator

-

Filter paper and funnel

-

Rotary evaporator

Protocol:

-

Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

-

Extraction: Place the sample in a flask and add 200 mL of 70% ethanol. Place the flask in an ultrasonic bath.

-

Ultrasonication Parameters: Set the ultrasonic frequency (e.g., 35 kHz), power (e.g., 100 W), temperature (e.g., 70°C), and extraction time (e.g., 2 hours).

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Isolation and Purification of this compound

Following extraction, this compound can be isolated and purified using chromatographic techniques.

Materials and Equipment:

-

Crude plant extract

-

Silica (B1680970) gel or Macroporous resin (e.g., ADS-5)

-

Glass column

-

Solvents for mobile phase (e.g., ethyl acetate (B1210297), methanol (B129727), water)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates for monitoring

Protocol:

-

Column Packing: Prepare a slurry of silica gel or macroporous resin in a non-polar solvent and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Begin elution with a solvent system of increasing polarity. For example, a gradient of ethyl acetate and methanol can be used.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Monitoring: Monitor the fractions by TLC to identify those containing this compound.

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the isolated compound.

For higher purity, preparative HPLC is the method of choice.

Materials and Equipment:

-

Partially purified this compound fraction from column chromatography

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

Protocol:

-

Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient program should be optimized to achieve good separation.

-

Flow Rate: e.g., 10 mL/min.

-

Detection: UV at 338 nm.

-

-

Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action.

Caption: General experimental workflow for the extraction, isolation, and quantification of this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents a compelling natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, methods for its quantification, and detailed protocols for its extraction and isolation. The elucidation of its interactions with key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a foundation for understanding its mechanism of action and for the future development of this compound-based therapeutics. Further research is warranted to fully explore the pharmacological profile of this promising phytochemical and to optimize its extraction and purification for potential clinical applications.

References

- 1. tautobiotech.com [tautobiotech.com]

- 2. Preparative separation of this compound and isoorientin from Patrinia villosa Juss by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound and enzymatic mediated extraction of vitexin and this compound from ficus deltoidea leaves - UMPSA-IR [umpir.ump.edu.my]

- 4. CN102219782B - Method for extracting and separating viterxin and this compound from natural product - Google Patents [patents.google.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Preparative separation of vitexin and this compound from pigeonpea extracts with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN102219782A - Method for extracting and separating viterxin and this compound from natural product - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Historical Background of Isovitexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a naturally occurring C-glycosylflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. As a C-glycoside of apigenin (B1666066), this compound is distinguished by a glucose moiety attached directly to the flavonoid backbone through a carbon-carbon bond, conferring greater stability compared to its O-glycoside counterparts. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing the evolution of its isolation and characterization, and delves into the key signaling pathways it modulates.

Historical Background and Discovery

The precise moment of this compound's discovery is not easily pinpointed to a single event or researcher, a common characteristic in the history of natural product chemistry. Its identification is intrinsically linked to the broader exploration of flavonoids and the development of analytical techniques capable of distinguishing between closely related isomers.

Initially, flavonoids were identified based on their properties as plant pigments. The term "flavonoid" itself was coined by the English scientist Geissman in 1949.[1] Early investigations into this class of compounds relied on classical methods of extraction and isolation.

This compound has been referred to by several synonyms in the scientific literature, including saponaretin and homovitexin .[2][3][4][5][6] The name "saponaretin" is associated with its occurrence in plants of the genus Saponaria (soapwort), which have a long history of use in traditional medicine.[7]

The structural elucidation of this compound as apigenin-6-C-glucoside, and its distinction from its isomer vitexin (B1683572) (apigenin-8-C-glucoside), was made possible by the advent of more sophisticated analytical techniques in the mid-20th century.

Evolution of Isolation and Characterization Techniques

The journey of isolating and identifying this compound mirrors the advancements in analytical chemistry. Early methods were laborious and often yielded mixtures of closely related compounds.

Early Isolation and Separation Methods

Historically, the separation of flavonoids like this compound from plant extracts relied on techniques such as:

-

Maceration and Percolation: These are traditional methods where plant material is soaked in a solvent (often ethanol (B145695) or methanol) to extract a wide range of compounds.[1][8]

-

Paper Chromatography: This technique, pioneered in the early 20th century, was one of the first methods used to separate flavonoid glycosides.[9][10][11] Different solvent systems allowed for the separation of compounds based on their polarity.

-

Column Chromatography: The use of stationary phases like silica (B1680970) gel or polyamide in column chromatography provided a more efficient means of separating flavonoids from complex mixtures.[12][13]

Early Identification Methods

Once a relatively pure fraction was obtained, early identification relied on:

-

UV-Visible Spectroscopy: Flavonoids exhibit characteristic absorption spectra in the UV-visible range. The use of shift reagents, which cause predictable shifts in the absorption maxima, helped in determining the substitution pattern on the flavonoid nucleus.[14][15][16][17][18]

-

Melting Point Determination: The melting point of a purified compound was a key physical constant used for its identification.

Modern Isolation and Structural Elucidation

Contemporary methods have revolutionized the isolation and characterization of this compound, enabling high-purity isolation and unambiguous structural determination.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is a powerful tool for the high-resolution separation and purification of this compound from crude plant extracts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the complete structural elucidation of this compound, allowing for the precise determination of the positions of the sugar moiety and other substituents on the apigenin backbone.[13][14]

-

Mass Spectrometry (MS): Coupled with chromatography techniques (LC-MS), mass spectrometry provides accurate molecular weight determination and fragmentation patterns that aid in the identification of this compound.[18][19]

Key Experimental Protocols

General Workflow for this compound Isolation

The isolation of this compound from a plant source typically follows a multi-step process designed to enrich and purify the target compound.

Caption: A generalized experimental workflow for the isolation and purification of this compound.

Quantitative Data from Isolation Studies

The yield of this compound can vary significantly depending on the plant source and the extraction and purification methods employed. The following table summarizes representative quantitative data from various studies.

| Plant Source | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |

| Patrinia villosa Juss | Maceration | High-Speed Counter-Current Chromatography (HSCCC) | 42.9 mg from 250 mg crude extract | 99.3% | [10] |

| Mung Bean Seed Coat | Agitated extraction with 55% ethanol | Preparative Liquid Chromatography | Not specified | High purity | [20] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is often implicated in cancer. This compound has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Showing Compound this compound (FDB000614) - FooDB [foodb.ca]

- 4. This compound | C21H20O10 | CID 162350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. WO2024003012A1 - Saponarioside biosynthetic enzymes - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. auctoresonline.org [auctoresonline.org]

- 10. chromtech.com [chromtech.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]

- 17. nepjol.info [nepjol.info]

- 18. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]

- 19. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. air.unimi.it [air.unimi.it]

An In-depth Technical Guide to the Biosynthesis Pathway of Isovitexin in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core biosynthesis pathway of isovitexin (B1672635), a significant C-glycosylflavone found in various plants. This compound (apigenin-6-C-glucoside) and its isomers are noted for their stability and diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Understanding its biosynthesis is crucial for metabolic engineering, synthetic biology applications, and enhancing its production for therapeutic use.

The Core Biosynthesis Pathway of this compound

Unlike the more common O-glycosylated flavonoids, C-glycosylflavones like this compound possess a carbon-carbon bond between the sugar moiety and the flavonoid aglycone.[4][5] This bond confers significant stability against enzymatic and acidic hydrolysis.[1][6] The biosynthesis of this compound does not occur through direct C-glycosylation of the flavone (B191248) apigenin (B1666066). Instead, it proceeds through a multi-step enzymatic process starting from a flavanone (B1672756) precursor.

The established pathway involves three key steps:

-

2-Hydroxylation of Naringenin: The pathway begins with the flavanone naringenin. A flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme, catalyzes the introduction of a hydroxyl group at the C-2 position of naringenin, forming 2-hydroxynaringenin (B191524).[7][8] This intermediate exists in equilibrium with its tautomer, a dibenzoylmethane.[6]

-

C-Glucosylation: The crucial C-C bond is formed by a specific UDP-glucose-dependent C-glycosyltransferase (CGT). This enzyme transfers a glucose molecule from UDP-glucose to the 2-hydroxynaringenin intermediate.[4][6][7] The glucosylation can occur at either the C-6 or C-8 position, leading to the formation of unstable 2-hydroxyflavanone-C-glucosides.[6][9]

-

Dehydration: The resulting 2-hydroxyflavanone-C-glucosides are unstable and spontaneously, or enzymatically, dehydrate. This dehydration step yields the stable aromatic flavone C-glycosides.[4][6] The C-6 glucosylated intermediate forms this compound, while the C-8 glucosylated intermediate forms its isomer, vitexin.[7] In some plant systems, a dehydratase activity has been identified that preferentially converts the intermediates to the final flavone products.[4][6]

Key Enzymes and Their Properties

The biosynthesis of this compound is governed by a series of specific enzymes. The properties of these enzymes are critical for understanding the regulation and kinetics of the pathway.

| Enzyme | Abbreviation | EC Number | Source Organism (Example) | Substrate(s) | Product(s) |

| Flavanone 2-Hydroxylase | F2H | 1.14.14.162 | Oryza sativa (Rice) | Naringenin | 2-Hydroxynaringenin |

| C-Glucosyltransferase | CGT | 2.4.1.360 | Gentiana triflora | 2-Hydroxynaringenin, UDP-glucose | 2-hydroxynaringenin-6-C-glucoside |

| This compound β-glucosyltransferase | 2.4.1.106 | Silene alba | This compound, UDP-glucose | This compound 2''-O-β-D-glucoside |

Quantitative Data for C-Glucosyltransferase (Gt6CGT) from Gentiana triflora

The C-glucosyltransferase from Gentiana triflora (Gt6CGT) has been well-characterized and provides a model for understanding the kinetics of this key enzymatic step.

| Parameter | Value | Conditions |

| Optimal pH | 7.5 | Assayed in phosphate (B84403) buffer. |

| pH Stability | 6.5 - 9.0 | Enzyme retains stability for approximately 1 hour.[10] |

| Optimal Temperature | 50°C | |

| Km (for Apigenin) | 0.22 mM | |

| Vmax (for Apigenin) | 31.7 nmol/min/mg | |

| Km (for Luteolin) | 0.21 mM | |

| Vmax (for Luteolin) | 21.1 nmol/min/mg |

Note: While the natural substrate is 2-hydroxynaringenin, kinetic studies are often performed with related flavones like apigenin and luteolin (B72000).[10]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible by a combination of biochemical and molecular biology techniques.

Protocol 1: In Vitro C-Glucosyltransferase (CGT) Activity Assay

This protocol describes a method for determining the activity of a purified or recombinant CGT enzyme.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

The reaction mixture (total volume of 100 µL) should contain:

-

50 µM of the acceptor substrate (e.g., 2-hydroxynaringenin or apigenin, dissolved in DMSO).

-

1 mM UDP-glucose (sugar donor).

-

1-5 µg of purified recombinant CGT enzyme.

-

Reaction buffer to the final volume.

-

-

-

Incubation:

-

Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50°C for Gt6CGT) for a defined period (e.g., 30 minutes).[10]

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

-

-

Product Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate the substrate and the product (this compound/vitexin).[11]

-

Quantify the product by comparing its peak area to a standard curve of authentic this compound.

-

Confirm the identity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

-

Protocol 2: Coupled Enzyme Assay for UDP-Glucose Regeneration

To improve the yield of C-glycosylflavones in vitro and reduce the cost associated with UDP-glucose, a coupled enzyme system can be employed.[10][11]

-

System Components:

-

C-Glucosyltransferase (CGT): The primary enzyme for this compound synthesis.

-

Sucrose (B13894) Synthase (SuSy): An enzyme that catalyzes the cleavage of sucrose in the presence of UDP to generate UDP-glucose and fructose.[10]

-

Substrates: Apigenin (or other flavone), sucrose, and a catalytic amount of UDP.

-

-

Reaction Setup:

-

Combine CGT and SuSy in a suitable buffer with the substrates.

-

As CGT consumes UDP-glucose to produce this compound and UDP, the released UDP is immediately used by SuSy to cleave sucrose, thus regenerating the UDP-glucose pool.[11]

-

-

Optimization and Analysis:

-

Optimize the ratio of the two enzymes and substrate concentrations for maximum conversion.

-

Analyze the final product yield using HPLC as described in Protocol 1. This method allows for a higher turnover number for the expensive UDP-glucose co-substrate.[10]

-

Mandatory Visualizations

Diagram 1: this compound Biosynthesis Pathway

Caption: The core enzymatic pathway for the biosynthesis of this compound from naringenin.

Diagram 2: Experimental Workflow for In Vitro Enzyme Assay

Caption: A typical workflow for the in vitro assay of C-glycosyltransferase activity.

References

- 1. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation [frontiersin.org]

- 4. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The C-glycosylation of flavonoids in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Biosynthesis of Vitexin and this compound: Enzymatic Synthesis of the C-Glucosylflavones Vitexin and this compound with an Enzyme Preparation from Fagopyrum esculentum M. Seedlings | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Production of isoorientin and this compound from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacological Properties of Isovitexin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a C-glycosylflavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1][2] As an isomer of vitexin (B1683572), this natural compound demonstrates a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5]

Mechanisms of Action

This compound's anti-inflammatory activity is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[4][6] In inflammatory models, such as lipopolysaccharide (LPS)-induced inflammation, this compound has been shown to suppress the phosphorylation of key MAPK proteins, including JNK, ERK, and p38.[6][7] This inhibition prevents the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression.[6] Consequently, the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-2, and IL-17A is significantly reduced.[6][8] Furthermore, this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[6] Another important mechanism is the targeting of SHP2, a protein tyrosine phosphatase, where this compound has been shown to inhibit its activation, leading to the downregulation of MAPK and STAT signaling pathways in T cells.[7][8]

Signaling Pathway

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data

| Experimental Model | This compound Concentration/Dose | Effect | Reference |

| LPS-induced RAW 264.7 macrophages | 25, 50 µg/ml | Decreased phosphorylation of JNK1/2, ERK1/2, and p38. Blocked IκBα phosphorylation and degradation. | [6] |

| Ginkgolic acids-induced contact dermatitis in mice | 10, 20 mg/kg | Inhibited expression of TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes. | [8][9] |

| Con A-activated T cells | 10, 30, 100 µM | Inhibited phosphorylation of SHP2, MAPK, and STAT signaling pathways. | [7][8] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Cells [6]

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound (25 or 50 µg/ml) for 18 hours.

-

Induction: Inflammation is induced by exposing the cells to lipopolysaccharide (LPS; 1 µg/ml) for 1 hour (for protein analysis) or 24 hours (for cytokine analysis).

-

Analysis:

-

Western Blot: Whole-cell lysates are prepared, and protein levels of phosphorylated and total MAPKs (JNK, ERK, p38), IκBα, and NF-κB p65 are determined.

-

ELISA: The concentrations of TNF-α and IL-6 in the culture supernatant are measured using ELISA kits.

-

RT-PCR: Total RNA is extracted, and the mRNA expression of iNOS and COX-2 is quantified.

-

Antioxidant Properties

This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[3][4]

Mechanisms of Action

The antioxidant effects of this compound are mediated through direct and indirect mechanisms. It directly scavenges free radicals, a property attributed to its flavonoid structure with multiple hydroxyl groups.[10] Indirectly, this compound activates the Nrf2/HO-1 signaling pathway.[6] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[6] This enhances the cellular capacity to neutralize ROS and protect against oxidative damage.[6]

Signaling Pathway

Caption: this compound's antioxidant signaling pathway.

Quantitative Data

| Experimental Model | This compound Concentration/Dose | Effect | Reference |

| LPS-induced acute lung injury in mice | Pretreatment with this compound | Increased SOD and GSH content in lung tissues. | [6] |

| PM2.5-exposed human keratinocytes | 10-50 µM | Dramatically inhibited ROS induced by PM2.5. | [11] |

| Free radical scavenging assays (DPPH, ABTS, superoxide) | N/A | Exhibited potent radical scavenging activity. | [11] |

Experimental Protocols

In Vivo Antioxidant Assay in LPS-induced Acute Lung Injury [6]

-

Animal Model: Male C57BL/6 mice are used.

-

Treatment: Mice are pretreated with this compound (intraperitoneally) for 1 hour.

-

Induction: Acute lung injury is induced by intratracheal instillation of LPS.

-

Sample Collection: After a set time point (e.g., 6 hours), mice are euthanized, and lung tissues are collected.

-

Analysis:

-

Biochemical Assays: Lung homogenates are used to measure the activity of SOD and the content of GSH using commercially available kits.

-

Western Blot: Protein expression of Nrf2 and HO-1 in lung tissues is determined by Western blotting.

-

Anticancer Properties

This compound has demonstrated promising anticancer activity in various cancer cell lines and animal models through the induction of apoptosis and autophagy, and inhibition of cancer stemness.[12][13][14]

Mechanisms of Action

The anticancer effects of this compound are multifaceted. It can induce apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-3 and PARP.[15] this compound also triggers autophagy in cancer cells.[15] Furthermore, it has been shown to suppress the properties of cancer stem cells by modulating the DNMT1/miR-34a/Bcl-2 axis.[14] In some cancers, this compound's anticancer activity is linked to the modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK.[12][13] In non-small cell lung cancer, this compound enhances the antitumor activity of cisplatin (B142131) by inhibiting glucose metabolism through the downregulation of the pyruvate (B1213749) kinase M2 (PKM2)-mediated pathway.[16]

Signaling Pathway

Caption: this compound's anticancer signaling pathways.

Quantitative Data

| Cancer Type | This compound Concentration/Dose | Effect | Reference |

| Osteosarcoma stem cells (U2OS-SC, MG63-SC) | N/A | Repressed survival, induced apoptosis, and decreased stem cell markers (CD133, CD44, etc.). | [14] |

| Non-small cell lung cancer (A549, H1975) | N/A | Synergistically inhibited proliferation and induced apoptosis with cisplatin. | [16] |

| Liver cancer cells | N/A | Suppressed cell growth and induced apoptosis via the mitochondrial pathway. | [15] |

Experimental Protocols

In Vivo Anticancer Assay in a Xenograft Mouse Model [16]

-

Cell Line and Animal Model: Human non-small cell lung cancer A549 cells are used to establish a xenograft model in nude mice.

-

Tumor Induction: A549 cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a certain volume, mice are treated with this compound, cisplatin, or a combination of both via intraperitoneal injection.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Analysis: At the end of the experiment, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for apoptosis and signaling pathway proteins).

Neuroprotective Properties

This compound has shown potential as a neuroprotective agent, offering protection against neuronal damage in various models of neurological disorders.[3][17]

Mechanisms of Action

The neuroprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties.[17] It can mitigate oxidative stress-induced neuronal damage by scavenging free radicals and upregulating antioxidant enzymes.[17] In models of cognitive dysfunction, this compound has been found to restore cognitive function by mediating autophagy through the activation of the PGC-1α/FNDC5 signaling pathway.[17] By reducing neuroinflammation and apoptosis, this compound helps to preserve neuronal integrity and function.[3]

Signaling Pathway

Caption: this compound's neuroprotective signaling pathway.

Quantitative Data

| Experimental Model | This compound Concentration/Dose | Effect | Reference |

| Sevoflurane-induced cognitive dysfunction in rats | N/A | Improved cognitive function, inhibited apoptosis, and increased autophagy in the brain. | [17] |

Experimental Protocols

In Vivo Neuroprotection Assay in a Rat Model of Cognitive Dysfunction [17]

-

Animal Model: Sprague-Dawley rats are used.

-

Induction: Cognitive dysfunction is induced by sevoflurane (B116992) anesthesia.

-

Treatment: Rats are treated with this compound.

-

Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze.

-

Analysis: After the behavioral tests, brain tissues are collected for molecular analysis.

-

Western Blot: Protein levels of PGC-1α, FNDC5, and markers of apoptosis and autophagy are determined.

-

Immunohistochemistry: The expression and localization of relevant proteins in different brain regions are examined.

-

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, Nrf2/HO-1, and PI3K/Akt, underscores its therapeutic potential for a variety of diseases driven by inflammation, oxidative stress, and aberrant cell proliferation. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on the pharmacological effects of vitexin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Promising Active Compound Found in Nature's Bounty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Increases Stem Cell Properties and Protects Against PM2.5 in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Suppresses Cancer Stemness Property And Induces Apoptosis Of Osteosarcoma Cells By Disruption Of The DNMT1/miR-34a/Bcl-2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (IV) induces apoptosis and autophagy in liver cancer cells through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound restores sevoflurane‑induced cognitive dysfunction by mediating autophagy through activation of the PGC‑1α/FNDC5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Isovitexin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635), a C-glycosylflavonoid derived from various medicinal and edible plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. We delve into the molecular signaling pathways modulated by this compound, including the MAPK, NF-κB, Nrf2/HO-1, and PI3K/Akt pathways. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the core signaling cascades to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression. In vitro studies have consistently demonstrated its ability to interfere with pro-inflammatory cascades, scavenge reactive oxygen species (ROS), induce apoptosis and cell cycle arrest in cancer cells, and inhibit specific enzymes.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells), this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide and prostaglandins, respectively.[3][4] This inhibitory effect is achieved by suppressing the phosphorylation of MAPK pathway components and preventing the nuclear translocation of NF-κB.[2][3][4]

Furthermore, this compound has been found to inhibit the phosphorylation of SHP2, a protein tyrosine phosphatase, which in turn downregulates the MAPK and STAT signaling pathways in activated T cells.[5][6]

Antioxidant Activity

The antioxidant properties of this compound are central to its protective effects against cellular damage. It acts as a direct scavenger of reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems.[7][8] In vitro assays have confirmed its ability to scavenge DPPH, ABTS, and superoxide (B77818) anion radicals.[9]

A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3][4] this compound upregulates the expression of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of protective enzymes like HO-1.[3][4] This pathway plays a crucial role in protecting cells from oxidative stress-induced damage.

Anticancer Activity

This compound exhibits significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell properties.[10][11]

Apoptosis Induction: this compound triggers programmed cell death in various cancer cell lines. In HeLa cervical carcinoma cells, it induces apoptosis through an oxidative stress-mediated pathway and caspase-3 dependent signaling.[12] In other cancer cells, it has been shown to induce the intrinsic apoptosis pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[12] Furthermore, this compound can upregulate the expression of pro-apoptotic proteins like Bax and PARP, while downregulating the anti-apoptotic protein Bcl-2.[10]

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[10] This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Modulation of Signaling Pathways: The anticancer effects of this compound are also mediated by its ability to modulate critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10] By inhibiting these pathways, this compound can suppress tumor growth.

Enzyme Inhibition: this compound has been identified as an inhibitor of specific enzymes implicated in cancer and other diseases. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting its potential in managing diabetes.[13] More recently, this compound was identified as a novel inhibitor of CYP17A1, a key enzyme in the synthesis of androgens and estrogens, highlighting its therapeutic potential in hormone-dependent cancers like breast cancer.[14] In vitro studies on MCF-7 breast cancer cells demonstrated that this compound induces apoptosis at nanomolar concentrations.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound's mechanism of action.

Table 1: Enzyme Inhibition

| Enzyme | IC50 Value | Cell Line/System | Reference |

| α-glucosidase | 6.7 µg/mL | Bacillus stearothermophilus | [13] |

| CYP17A1 | < 10 nM (for 46% apoptosis) | MCF-7 | [14] |

Table 2: Antioxidant Activity

| Assay | IC50 Value | Reference |

| DPPH radical scavenging | 1.72 mg/mL | [9] |

Table 3: Cytotoxicity

| Cell Line | Treatment | Effect | Reference |

| RAW 264.7 | Up to 100 µg/mL this compound | No significant toxicity | [3] |

| HaCaT | 0-50 µM this compound | No significant change in cell viability | [9] |

Experimental Protocols

This section outlines the general methodologies employed in the in vitro studies of this compound.

Cell Culture and Treatments

-

Cell Lines: A variety of cell lines have been utilized, including:

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before being stimulated with an agonist (e.g., LPS for inflammation, H2O2 for oxidative stress) or analyzed for its direct effects.

Key In Vitro Assays

-

Cell Viability Assay (MTT Assay): Used to assess the cytotoxicity of this compound and its protective effects against cytotoxic agents. Cells are treated with this compound and/or a toxic substance, followed by incubation with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[5]

-

Cytokine Measurement (ELISA): Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Western Blot Analysis: This technique is used to determine the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of MAPKs, NF-κB, Akt) and apoptosis (e.g., Bcl-2, Bax, cleaved caspases).[5]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified using flow cytometry or fluorescence microscopy.[9]

-

Apoptosis Assays (Flow Cytometry): Apoptosis is often assessed by staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis. Annexin V-positive cells are considered apoptotic.[5]

-

Enzyme Inhibition Assays: The inhibitory activity of this compound against specific enzymes like α-glucosidase is determined by incubating the enzyme with this compound and a substrate. The product formation is measured spectrophotometrically to calculate the percentage of inhibition and the IC50 value.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation [frontiersin.org]

- 6. This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Increases Stem Cell Properties and Protects Against PM2.5 in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. <i>In vitro</i> and <i>in vivo </i><i>a</i>-glucosidase inhibition of vitexin and this compound [morressier.com]

- 14. Identification of this compound as a novel CYP17A1 inhibitor through virtual screening and evaluation of its anti-cancer effects in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of Isovitexin (B1672635)

Introduction

This compound, a C-glycosylflavone isomer of vitexin, is a naturally occurring flavonoid found in various plants such as passionflower, rice hulls, and cannabis.[1][2] This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent antioxidant and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the antioxidant and anti-inflammatory effects of this compound, intended to support further research and drug development endeavors.

Antioxidant Effects of this compound

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[3][4]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher antioxidant potential.

| Assay | Compound | IC50 (mg/mL) | Source |

| DPPH Radical Scavenging | This compound | 1.72 | [5] |

| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 2.19 | [5] |

| ABTS•+ Radical Scavenging | This compound | 0.94 ± 0.01 | [5] |

| ABTS•+ Radical Scavenging | Trolox (Standard) | 0.06 ± 0.01 | [5] |

| Superoxide Anion Scavenging | This compound | 0.18 | [5] |

| Superoxide Anion Scavenging | Ascorbic Acid (Standard) | 0.36 | [5] |

In Vivo Antioxidant Effects in LPS-Induced Acute Lung Injury Model

In a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, pretreatment with this compound demonstrated significant antioxidant effects.

| Parameter | Treatment Group | Result | Source |

| Malondialdehyde (MDA) Level | LPS + this compound (50 or 100 mg/kg) | Significantly decreased | [6][7] |

| Superoxide Dismutase (SOD) Activity | LPS + this compound (50 or 100 mg/kg) | Significantly increased | [6][7] |

| Glutathione (GSH) Content | LPS + this compound (50 or 100 mg/kg) | Significantly increased | [6][7] |

Anti-inflammatory Effects of this compound

This compound has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][8]

In Vitro Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Treatment Group | Effect | Source |

| TNF-α Production | LPS + this compound | Significantly inhibited | [6][8] |

| IL-6 Production | LPS + this compound | Significantly inhibited | [6][8] |

| iNOS mRNA and Protein Expression | LPS + this compound | Suppressed | [6][8] |

| COX-2 mRNA and Protein Expression | LPS + this compound | Suppressed | [6][8] |

In Vivo Anti-inflammatory Effects in LPS-Induced Acute Lung Injury Model

| Inflammatory Mediator | Treatment Group | Effect | Source |

| TNF-α in Bronchoalveolar Lavage Fluid (BALF) | LPS + this compound (50 or 100 mg/kg) | Significantly decreased | [1][6] |

| IL-6 in Bronchoalveolar Lavage Fluid (BALF) | LPS + this compound (50 or 100 mg/kg) | Significantly decreased | [1][6] |

| iNOS Protein Expression in Lung Tissue | LPS + this compound (50 or 100 mg/kg) | Effectively inhibited | [1][6] |

| COX-2 Protein Expression in Lung Tissue | LPS + this compound (50 or 100 mg/kg) | Effectively inhibited | [1][6] |

| Myeloperoxidase (MPO) Activity in Lung Homogenates | LPS + this compound (50 or 100 mg/kg) | Significantly decreased | [1][6] |

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

Nrf2/HO-1 Pathway Activation

This compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase 1 (HO-1) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[6][7][9]

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Inhibition of NF-κB and MAPK Pathways

This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][8]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

In Vitro Antioxidant Assays

A general workflow for assessing the in vitro antioxidant activity of this compound is as follows:

Caption: General experimental workflow for in vitro antioxidant assays.

-

DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10]

-

A solution of DPPH in methanol (B129727) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at approximately 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated relative to a control.[10]

-

-

ABTS Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+).

-

ABTS•+ is produced by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted with a buffer to a specific absorbance.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is measured after a set incubation period.

-

The percentage of inhibition is calculated.

-

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is used to evaluate the in vivo anti-inflammatory and antioxidant effects of this compound.[1][6]

-

Animal Model: Male C57BL/6 or ICR mice are typically used.[6][11]

-

Grouping: Mice are randomly divided into groups: control, this compound only, LPS only, and LPS + this compound (at various doses).[1][6]

-

Treatment: The this compound groups are pretreated with this compound (e.g., 50 or 100 mg/kg, intraperitoneally) one hour before the LPS challenge.[1][6]

-

LPS Challenge: ALI is induced by intratracheal or intranasal administration of LPS.

-

Sample Collection: After a specific period (e.g., 12 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[1]

-

Analysis:

-

Inflammatory Cytokines: Levels of TNF-α and IL-6 in BALF are measured by ELISA.[6]

-

Oxidative Stress Markers: MPO, MDA, SOD, and GSH levels in lung homogenates are determined using commercial assay kits.[6]

-

Protein Expression: The expression of iNOS, COX-2, Nrf2, and HO-1 in lung tissues is analyzed by Western blot.[6]

-

Histopathology: Lung tissues are processed for histological evaluation to assess inflammatory cell infiltration and tissue damage.[6]

-

Cell Culture and In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 mouse macrophage cell line is commonly used.[1][6]

-

Treatment: Cells are pretreated with various concentrations of this compound for one hour, followed by stimulation with LPS (e.g., 2 µg/ml) for 24 hours.[1][6]

-

Analysis:

-

Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified by ELISA.[6]

-

Gene and Protein Expression: The expression of iNOS and COX-2 at both the mRNA (real-time PCR) and protein (Western blot) levels is determined.[6]

-

Signaling Pathway Analysis: The phosphorylation status of MAPK and NF-κB pathway components is analyzed by Western blot.[6]

-

The available evidence strongly supports the potent antioxidant and anti-inflammatory properties of this compound. Its ability to directly scavenge free radicals and modulate key signaling pathways, such as Nrf2/HO-1, NF-κB, and MAPK, underscores its therapeutic potential for conditions associated with oxidative stress and inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial effects of this compound.

References

- 1. ijbs.com [ijbs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Increases Stem Cell Properties and Protects Against PM2.5 in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways [ijbs.com]

- 9. [PDF] this compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuroprotective Properties of Isovitexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635), a naturally occurring flavone (B191248) C-glycoside, has emerged as a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on its underlying molecular mechanisms, experimental validation, and quantitative effects. Through its potent anti-inflammatory, antioxidant, and anti-apoptotic activities, this compound modulates key signaling pathways implicated in neuronal survival and function. This document summarizes the current state of research, presenting detailed experimental protocols and structured quantitative data to facilitate further investigation and drug development efforts in the field of neuroprotection.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis. These protective actions are mediated by the modulation of several critical intracellular signaling cascades.

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia, is a hallmark of many neurodegenerative disorders. This compound has been shown to suppress the pro-inflammatory M1 phenotype and promote the anti-inflammatory M2 phenotype in microglia.[1] This is achieved by inhibiting key inflammatory pathways:

-

NF-κB Signaling: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[2][3] This leads to a significant reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3][4]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in inflammatory responses. This compound has been demonstrated to suppress the phosphorylation and activation of these MAPK signaling components.[5]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound enhances the cellular antioxidant capacity through:

-

Nrf2/HO-1 Pathway Activation: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][3] Activated Nrf2 translocates to the nucleus and induces the expression of various antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[2][3][4]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases. This compound promotes neuronal survival by:

-

PI3K/Akt Signaling: this compound activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade in promoting cell survival and inhibiting apoptosis.[6]

-

Modulation of Apoptotic Proteins: this compound has been shown to regulate the expression of key apoptotic proteins, although specific data on the Bcl-2 family and caspases in neuroprotection models is still emerging.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Model System | Neurotoxic Insult | This compound Concentration | Key Findings | Reference |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 10, 20, 50, 100 µM | Dose-dependent inhibition of TNF-α, IL-6, iNOS, and COX-2 production. | [2][3] |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 200 µg/mL | Promoted M2 microglial polarization and suppressed M1 markers. | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25, 50 µg/ml | Reduced nuclear translocation of NF-κB (p65) and suppressed MAPK phosphorylation. | [2][3] |

| Concanavalin A-activated T cells | - | 10, 30, 100 µM | Induced apoptosis and inhibited pro-inflammatory cytokine expression. | [7][8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | This compound Dosage | Route of Administration | Key Findings | Reference |

| Rats | Sevoflurane-induced cognitive dysfunction | Not Specified | Not Specified | Improved cognitive function and inhibited sevoflurane-induced cell apoptosis. | [9] |

| ICR Mice | Ginkgolic acids-induced contact dermatitis | 10, 20 mg/kg | Not Specified | Inhibited the expression of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-2, IL-17A) in lymph nodes and serum. | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments cited in the literature.

In Vitro Neuroinflammation Model (LPS-induced BV-2 Cells)

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, Nrf2, HO-1, β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

In Vivo Cognitive Dysfunction Model (Sevoflurane-induced)

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Anesthesia and Treatment: Rats are exposed to sevoflurane (B116992) (e.g., 3%) for a specific duration (e.g., 2 hours) to induce cognitive impairment. This compound is administered (e.g., intraperitoneally) at specified doses before or after anesthesia.

-

Behavioral Testing (Morris Water Maze):

-

Spatial learning and memory are assessed using the Morris water maze test.

-

Parameters such as escape latency (time to find the hidden platform) and the number of platform crossings are recorded.

-

-

Immunohistochemistry:

-

Animals are euthanized, and brain tissues (e.g., hippocampus) are collected.

-

Brain sections are prepared and stained with specific antibodies to assess neuronal apoptosis (e.g., TUNEL staining) or protein expression.

-

-

Biochemical Analysis: Brain homogenates can be used for Western blotting or ELISA to analyze the expression of relevant proteins and cytokines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by this compound and a general experimental workflow for its neuroprotective evaluation.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its well-defined anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. The modulation of key signaling pathways such as Nrf2/HO-1, NF-κB, MAPK, and PI3K/Akt underscores its multifaceted therapeutic promise. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the bioavailability, blood-brain barrier permeability, and optimal dosing regimens for this compound.

-

Chronic Neurodegenerative Models: Evaluating the long-term efficacy of this compound in more complex animal models of diseases like Alzheimer's and Parkinson's.

-

Target Identification and Validation: Further pinpointing the direct molecular targets of this compound to refine its mechanism of action.

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in human patients.

By addressing these key areas, the full therapeutic potential of this compound as a neuroprotective agent can be realized, offering new hope for the treatment of debilitating neurodegenerative diseases.

References

- 1. This compound-Mediated Regulation of Microglial Polarization in Lipopolysaccharide-Induced Neuroinflammation via Activation of the CaMKKβ/AMPK-PGC-1α Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Depresses Osteoarthritis Progression via the Nrf2/NF-κB Pathway: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory effect of this compound on MAPK/NF- κ B signal in mice with acute ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound restores sevoflurane‑induced cognitive dysfunction by mediating autophagy through activation of the PGC‑1α/FNDC5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Potential of Isovitexin: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical anticancer activities of isovitexin (B1672635), a naturally occurring flavonoid glycoside. This compound has demonstrated significant potential as a therapeutic agent by modulating key signaling pathways involved in tumorigenesis, including apoptosis, cell cycle progression, and metastasis. This guide synthesizes findings from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and development.

In Vitro Anticancer Activities

This compound exhibits a broad spectrum of anticancer effects across various cancer cell lines, primarily through cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Cytotoxicity and Antiproliferative Effects

This compound has been shown to inhibit the proliferation of multiple cancer cell types, including colon, breast, prostate, ovarian, and lung cancer. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its potency. In MCF-7 breast cancer cells, this compound was found to be cytotoxic, causing 46% apoptosis at concentrations below 10 nM.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Citation |

| Breast Cancer | MCF-7 | < 0.01 | Not Specified | |

| Lung Cancer (NSCLC) | A549 | Not Specified | Not Specified | |

| Lung Cancer (NSCLC) | H1975 | Not Specified | Not Specified | |

| Colon Cancer | HCT116 | Not Specified | Not Specified | |

| Hepatocellular Carcinoma | HepG2 | Not Specified | Not Specified | |

| Cervical Cancer | HeLa | Not Specified | Not Specified | |

| Leukemia | U937 | Not Specified | Not Specified |

Note: Specific IC50 values were not consistently reported across all reviewed literature, which often described general cytotoxic effects.

Induction of Apoptosis